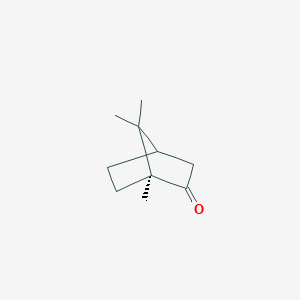

Camphor, (1S,4S)-(-)-

概要

説明

L-camphor appears as colorless or white crystals. Fragrant and penetrating odor. Slightly bitter and cooling taste. Odor index at 68 °F: 40. Flash point 149 °F. Burns with a bright, smoky flame. Sublimes appreciably at room temperature and pressure; 14% sublimes within 60 minutes at 176 °F and 12 mmHg. (NTP, 1992)

科学的研究の応用

Medicinal Applications

Camphor has been traditionally utilized for its analgesic and anti-inflammatory properties. It is commonly found in topical formulations aimed at relieving minor aches and pains associated with muscle and joint discomfort. The mechanism of action involves activation of transient receptor potential (TRP) channels, particularly TRPV1 and TRPV3, which mediate sensations of heat and coolness .

Case Study: Sleep Induction

Recent studies have demonstrated that camphor can facilitate sleep induction by altering electrocorticographic patterns in animal models. In a controlled experiment with sleep-deprived rats, camphor administration resulted in significant changes in brain oscillatory patterns, suggesting its potential as an adjunctive treatment for insomnia .

Analgesic Properties

Camphor is effective as a topical analgesic due to its ability to evoke sensations that distract from pain. It has been incorporated into various over-the-counter products for muscle pain relief .

Chemical Synthesis Applications

Camphor serves as a valuable chiral auxiliary in asymmetric synthesis. Its derivatives have been extensively studied for their ability to facilitate the synthesis of complex organic molecules.

Chiral Auxiliary in Asymmetric Synthesis

Research has shown that camphor-derived compounds can be utilized to create chiral α-amino acids through stereoselective reactions. The structural features of camphor allow for the development of various derivatives that enhance selectivity in chemical reactions .

| Camphor Derivative | Reaction Type | Yield | Selectivity |

|---|---|---|---|

| 3-endo-bromocamphor | Monobromination | ~92% | 84% diastereoselectivity |

| Cyclic iminolactone | Stereoselective monoalkylation | High yield | High stereoselectivity |

Antiviral Applications

Emerging research highlights the antiviral potential of camphor derivatives against influenza viruses. Specifically, dimeric camphor compounds have shown efficacy in inhibiting the replication of the influenza A(H1N1)pdm09 virus. The structure-activity relationship indicates that variations in the aliphatic spacer length between quaternary nitrogen atoms significantly influence antiviral activity .

Case Study: Antiviral Activity

In a study evaluating the antiviral properties of new quaternary ammonium camphor derivatives, compounds demonstrated varying degrees of cytotoxicity and genotoxicity against malignant cell lines. Notably, certain derivatives exhibited high efficiency against viral replication while maintaining moderate toxicity levels .

化学反応の分析

Sodium Borohydride Reduction

(1S,4S)-(-)-Camphor undergoes stereoselective reduction with NaBH₄ in methanol to produce isoborneol (major) and borneol (minor) in a ~75:25 diastereomeric ratio . The stereochemical outcome arises from endo attack by the hydride due to shielding of the exo face by the C8 and C9 methyl groups .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Major product | Isoborneol (75%) | |

| Minor product | Borneol (25%) | |

| Reaction time | 30 minutes | |

| Diastereomeric analysis | GC or ¹H NMR (δ 3.6–4.0 ppm) |

Hypochlorite-Mediated Oxidation of Isoborneol

Isoborneol is oxidized back to camphor using NaOCl in ionic liquids (e.g., [hmim][CF₃COO]), achieving 70–79% yields versus 45–55% in acetic acid . The ionic liquid stabilizes intermediates and enhances selectivity.

Comparison of Solvents:

| Solvent | Yield (%) | Environmental Impact |

|---|---|---|

| Acetic acid | 45–55 | High waste generation |

| [hmim][CF₃COO] | 70–79 | Recyclable, low waste |

Schmidt Reaction

Treatment with HN₃ in H₂SO₄ produces amino amide 5 (C₁₀H₁₆N₂O₂) and tetrazole 8 (C₁₀H₁₂N₄) as major and minor products, respectively . The reaction proceeds via nitrene insertion into the carbonyl group.

Products and Characterization:

| Product | Molecular Formula | Key Spectral Data (¹H NMR) |

|---|---|---|

| Amino amide 5 | C₁₀H₁₆N₂O₂ | δ 5.90 ppm (NH), 1.60 ppm (NH) |

| Tetrazole 8 | C₁₀H₁₂N₄ | δ 7.2–7.8 ppm (aromatic protons) |

Camphorquinone Skeletal Rearrangement

(1S,4S)-(-)-Camphorquinone undergoes iodine-mediated rearrangements to form tricyclic derivatives (e.g., compound 4 ) via deep-seated skeletal changes .

Reaction Conditions and Outcomes:

| Reagent | Temperature | Product | Yield (%) |

|---|---|---|---|

| I₂ | 80°C | Tricyclic derivative | 62 |

| Br₂ | 60°C | Brominated analog | 58 |

Organocatalysis with CAMDOL Derivatives

Camphor-derived 2,3-diols (CAMDOL) serve as chiral ligands in asymmetric catalysis. For example:

-

Michael Addition : CAMDOL-thiourea catalysts achieve up to 80:20 enantiomeric ratio in additions of malonates to trans-β-nitrostyrenes .

Performance of Selected Catalysts:

| Catalyst | Substrate | er (R:S) | Conversion (%) |

|---|---|---|---|

| CAMDOL-52 | trans-β-Nitrostyrene | 78.5:21.5 | 100 |

| CAMDOL-53 | trans-β-Nitrostyrene | 77.5:22.5 | 69 |

Hazardous Incompatibilities

(1S,4S)-(-)-Camphor reacts violently with:

Biosynthetic Pathway

In nature, (1S,4S)-(-)-camphor is synthesized from geranyl pyrophosphate via:

特性

分子式 |

C10H16O |

|---|---|

分子量 |

152.23 g/mol |

IUPAC名 |

(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7?,10-/m1/s1 |

InChIキー |

DSSYKIVIOFKYAU-OMNKOJBGSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2)C)C |

異性体SMILES |

C[C@]12CCC(C1(C)C)CC2=O |

正規SMILES |

CC1(C2CCC1(C(=O)C2)C)C |

沸点 |

399 °F at 760 mmHg (sublimes) (NTP, 1992) |

密度 |

0.992 at 77 °F (NTP, 1992) |

引火点 |

150 °F (NTP, 1992) |

melting_point |

353.5 °F (NTP, 1992) |

物理的記述 |

L-camphor appears as colorless or white crystals. Fragrant and penetrating odor. Slightly bitter and cooling taste. Odor index at 68 °F: 40. Flash point 149 °F. Burns with a bright, smoky flame. Sublimes appreciably at room temperature and pressure; 14% sublimes within 60 minutes at 176 °F and 12 mmHg. (NTP, 1992) Colorless to white solid with a strong fragrant odor; [CAMEO] White powder; [Sigma-Aldrich MSDS] |

溶解性 |

1 g/800 mL at 77 °F (NTP, 1992) |

蒸気密度 |

5.24 (NTP, 1992) (Relative to Air) |

蒸気圧 |

1 mmHg at 106.7 °F (NTP, 1992) 0.18 [mmHg] |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。